5-Chloronaphthalene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloronaphthalene-1-carbothioamide is an organic compound with the molecular formula C11H8ClNS and a molecular weight of 221.71 g/mol . It is a derivative of naphthalene, where a chlorine atom is substituted at the 5th position and a carbothioamide group is attached to the 1st position. This compound is primarily used in research and has various applications in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloronaphthalene-1-carbothioamide typically involves the reaction of 5-chloronaphthalene with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloronaphthalene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms .
Scientific Research Applications
5-Chloronaphthalene-1-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study various biological processes.
Medicine: Research into its potential therapeutic applications, including its use as a precursor in drug synthesis, is ongoing.
Industry: It is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Chloronaphthalene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Chloronaphthalene: A similar compound with a chlorine atom substituted at the 1st position instead of the 5th position.
Naphthalene-1-carbothioamide: A compound with a carbothioamide group attached to the 1st position but without the chlorine substitution.
5-Bromonaphthalene-1-carbothioamide: A compound with a bromine atom substituted at the 5th position instead of chlorine.
Uniqueness
5-Chloronaphthalene-1-carbothioamide is unique due to the specific positioning of the chlorine atom and the carbothioamide group, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain research and industrial applications .
Properties
Molecular Formula |
C11H8ClNS |
---|---|
Molecular Weight |
221.71 g/mol |
IUPAC Name |
5-chloronaphthalene-1-carbothioamide |
InChI |
InChI=1S/C11H8ClNS/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H2,13,14) |
InChI Key |
NNUIWQWAOTUXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2Cl)C(=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.